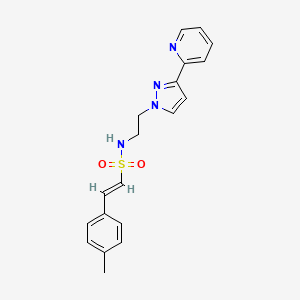![molecular formula C16H18BF4N B2791291 1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate CAS No. 145193-96-0](/img/structure/B2791291.png)
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. It is commonly referred to as BMIMBF4, and it is a room temperature ionic liquid that has unique physical and chemical properties.
Mecanismo De Acción
The mechanism of action of BMIMBF4 is not well understood, but it is believed to be due to its ability to interact with biological molecules such as proteins and nucleic acids. BMIMBF4 can also disrupt cell membranes and alter cellular processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
BMIMBF4 has been shown to have a range of biochemical and physiological effects. It can inhibit the growth of bacteria and fungi, and it has been shown to have anti-cancer properties. BMIMBF4 has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMIMBF4 has several advantages for use in lab experiments. It is stable at room temperature, has a low vapor pressure, and is non-flammable. BMIMBF4 is also a good solvent for a wide range of organic compounds. However, it can be expensive and difficult to handle in large quantities. It is also toxic and can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for research on BMIMBF4. One area of interest is its potential use as a green solvent in organic synthesis. BMIMBF4 has also been investigated for its potential use in energy storage devices, such as batteries and supercapacitors. Additionally, BMIMBF4 has been studied for its potential use in drug delivery systems and as an antimicrobial agent. Further research is needed to fully understand the mechanism of action of BMIMBF4 and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of BMIMBF4 involves the reaction of 1-methylindole with 1-chlorobutane in the presence of an organic base. The resulting product is then treated with tetrafluoroboric acid to obtain the final product. This synthesis method is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
BMIMBF4 has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent and catalyst in organic synthesis, as an electrolyte in batteries, and as a lubricant in tribology. BMIMBF4 has also been investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Propiedades
IUPAC Name |
1-butyl-2-methylbenzo[cd]indol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.BF4/c1-3-4-11-17-12(2)14-9-5-7-13-8-6-10-15(17)16(13)14;2-1(3,4)5/h5-10H,3-4,11H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTLFLCPBZJLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate | |
CAS RN |
145193-96-0 |
Source


|
| Record name | 1-butyl-2-methyl-Benz[cd]indol-1-ium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
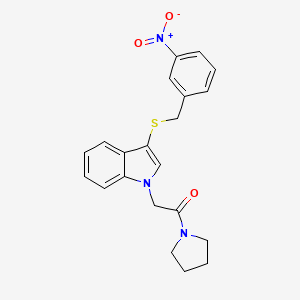
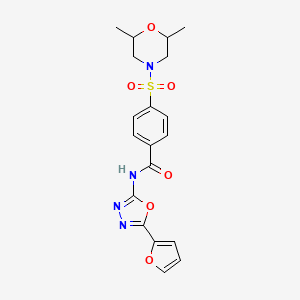

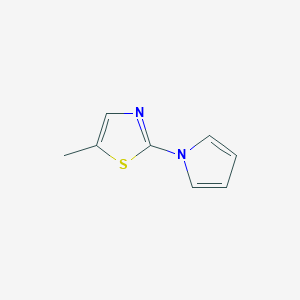
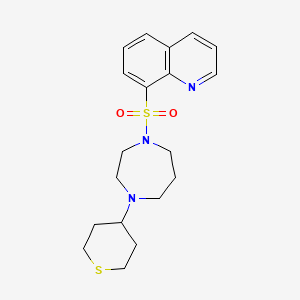
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)
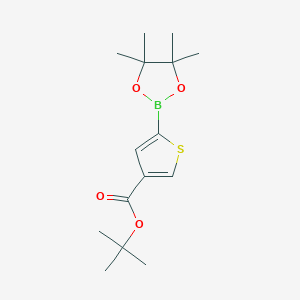
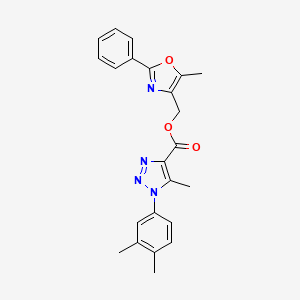
![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2791225.png)
![N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2791226.png)
